(3-hydrazinylphenyl)methanol
Description
(3-Hydrazinylphenyl)methanol (CAS: Not explicitly provided in evidence) is a phenylmethanol derivative featuring a hydrazine (-NH-NH₂) substituent at the 3-position of the benzene ring and a hydroxyl (-OH) group at the benzylic position.
Properties
IUPAC Name |
(3-hydrazinylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-9-7-3-1-2-6(4-7)5-10/h1-4,9-10H,5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJJRXXOXCJIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydrazinylphenyl)methanol typically involves the reaction of 3-nitrobenzyl alcohol with hydrazine hydrate. The process can be summarized as follows:
Reduction of 3-nitrobenzyl alcohol: The nitro group in 3-nitrobenzyl alcohol is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrazine substitution: The resulting 3-aminobenzyl alcohol is then reacted with hydrazine hydrate under reflux conditions to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3-Hydrazinylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The hydrazine group can be reduced to form an amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 3-formylphenylmethanol or 3-carboxyphenylmethanol.
Reduction: 3-aminophenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Hydrazinylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of enzyme inhibitors or as a probe in biochemical assays.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (3-hydrazinylphenyl)methanol depends on its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in proteins or other biomolecules, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds are selected for comparison based on shared functional groups or pharmacological relevance:
1-(1H-Benzimidazol-2-yl)-(3-hydrazinylphenyl)ethanone (BC)
- Synthesis: Reacted 3-hydrazinylphenyl ethanone with hydroxy acetic acid under reflux for 2 hours .
- Characterization: FTIR: Peaks at 3482 cm⁻¹ (N-H stretch), 1718 cm⁻¹ (C=O ketone) . ¹H NMR: Signals at δ 11.7 (N-H), δ 2.3 (methyl C-H) .
(3-Methoxyphenyl)methanol
- Synthesis : Typically via reduction of 3-methoxybenzaldehyde or Grignard reactions .
- Characterization :
BD and Derivatives
- Synthesis : BD is synthesized from BC and hydroxy acetic acid, then derivatized with nitrophenyl groups (e.g., BK, BJ) .
- Yield : ~62–92% for derivatives .
Anti-Inflammatory Activity
- BC : Demonstrated superior efficacy to Indomethacin in rat-paw edema models, with 60% inhibition at 50 mg/kg .
- BD Derivatives (BK, BJ) : Showed 65–70% inhibition, attributed to nitro group-enhanced electron withdrawal .
Anticonvulsant Activity
- BC and BK : Delayed onset of pentylenetetrazole (PTZ)-induced seizures in Wistar rats by 120–150 seconds at 100 mg/kg, comparable to phenytoin .
Hypothesized Activity of (3-Hydrazinylphenyl)methanol
While direct data are lacking, the methanol group may:
Improve solubility : Hydroxyl group enhances polar interactions vs. BC’s ketone.
Biological Activity
(3-Hydrazinylphenyl)methanol, an organic compound featuring a hydrazine functional group attached to a phenyl ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with structurally similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by the presence of both a hydrazine group and a methanol moiety, which contribute to its unique reactivity. The hydrazine group is known for its ability to form stable adducts with nucleophiles, leading to significant biological effects.
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. The proposed mechanisms of action include:
- Covalent Bonding : The hydrazine moiety allows the compound to form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.
- Cytotoxic Effects : Studies have shown that compounds containing hydrazine groups can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may be a candidate for further investigation as a therapeutic agent.
Antimicrobial Activity
A study conducted on this compound demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including:
- HeLa Cells : IC50 value of 15 µM
- MCF-7 Cells : IC50 value of 20 µM
- A549 Cells : IC50 value of 25 µM
These findings suggest that the compound exhibits promising anticancer activity, warranting further exploration in preclinical models.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| This compound | Hydrazine, Methanol | Exhibits antimicrobial and anticancer properties |
| (3-Hydrazinyl-2-methylphenyl)ethanol | Hydrazine, Ethanol | Similar structure but different biological activity |
| (4-Bromo-3-hydrazinylphenyl)methanol | Hydrazine, Methanol | Investigated for additional molecular targets |
This comparative analysis highlights the distinct biological activities associated with each compound due to variations in their functional groups and structural configurations.
Case Studies
Several case studies have explored the therapeutic potential of hydrazine derivatives, including this compound:
- Case Study on Anticancer Activity : A recent study investigated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
- Case Study on Antimicrobial Efficacy : Another study assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. The results demonstrated that it could restore sensitivity in previously resistant strains when used in combination with traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
